4,4,6-Trimethyl-9-[(E)-2-(4-methylpiperazino)-1-ethenyl]-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione
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Overview
Description
- This compound, also known as 2,4,6-tri(4-aminophenyl)-1,3,5-triazine , belongs to the class of heterocyclic organic molecules.
- Its chemical formula is C21H24N6O2 .
- The compound features a fused pyrroloquinoline ring system with substituents at various positions.
- It has potential applications in pharmaceuticals and materials science.
Preparation Methods
- Synthetic Routes :
- One method involves the reaction of 4-aminobenzonitrile with trifluoromethanesulfonic acid (triflic acid) in dichloromethane under nitrogen protection.
- The reaction yields the desired compound after workup and purification.
- Industrial Production :
- Industrial-scale production methods may vary, but the synthetic route remains consistent.
Chemical Reactions Analysis
- Reactivity :
- The compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common Reagents and Conditions :
- Oxidation: Common oxidants like potassium permanganate or hydrogen peroxide.
- Reduction: Hydrogen gas with a suitable catalyst (e.g., palladium on carbon).
- Substitution: Acid-catalyzed or base-catalyzed reactions.
- Major Products :
- Oxidation may yield N-oxides or other functionalized derivatives.
- Reduction could lead to partially saturated forms.
- Substitution reactions may modify the substituents.
Scientific Research Applications
- Chemistry :
- Used as a building block for designing novel organic materials.
- Investigated for its photophysical properties.
- Biology and Medicine :
- Potential as a drug candidate due to its heterocyclic scaffold.
- Further research needed to explore its biological activity.
- Industry :
- May find applications in dye synthesis, polymer chemistry, or materials science.
Mechanism of Action
- Targets and Pathways :
- Research is ongoing, but the compound’s effects likely involve interactions with cellular receptors or enzymes.
- Specific targets remain to be elucidated.
Comparison with Similar Compounds
- Uniqueness :
- Its fused pyrroloquinoline structure sets it apart from other triazine derivatives.
- Similar Compounds :
- Other triazine-based compounds, such as melamine and cyanuric acid, share some structural features.
Properties
Molecular Formula |
C21H27N3O2 |
---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
9,11,11-trimethyl-5-[(E)-2-(4-methylpiperazin-1-yl)ethenyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-2,3-dione |
InChI |
InChI=1S/C21H27N3O2/c1-14-13-21(2,3)24-18-16(14)6-5-15(17(18)19(25)20(24)26)7-8-23-11-9-22(4)10-12-23/h5-8,14H,9-13H2,1-4H3/b8-7+ |
InChI Key |
JLCCVIRETQCZEN-BQYQJAHWSA-N |
Isomeric SMILES |
CC1CC(N2C3=C1C=CC(=C3C(=O)C2=O)/C=C/N4CCN(CC4)C)(C)C |
Canonical SMILES |
CC1CC(N2C3=C1C=CC(=C3C(=O)C2=O)C=CN4CCN(CC4)C)(C)C |
Origin of Product |
United States |
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